

Application Notes and Protocols for 12:0 EPC Chloride-Mediated Transfection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 12:0 EPC chloride

Cat. No.: B11927669

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Introduction

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride is a cationic phospholipid that has emerged as an effective non-viral vector for the delivery of nucleic acids into cells.^[1] Its biodegradable nature and low toxicity make it a promising candidate for various gene delivery applications.^[1] This document provides a detailed protocol for utilizing **12:0 EPC chloride** for the transfection of mammalian cells, along with relevant quantitative data and a schematic of the general transfection pathway. 12:0 EPC has been noted for its utility in forming lamellar lipoplexes which exhibit high to superior transfection activity and is particularly favored for the transfection of cultured primary endothelial cells.

Quantitative Data Summary

Quantitative data for the in vitro transfection efficiency and cytotoxicity of 12:0 EPC across a wide range of cell lines is not extensively available in the public domain. However, studies on lipid nanoparticles (LNPs) incorporating 12:0 EPC for in vivo mRNA delivery have demonstrated its potential. The following table summarizes in vivo luciferase expression data from a study utilizing 12:0 EPC as a component of a SORT LNP formulation for Firefly Luciferase (FLuc) mRNA delivery in mice.

Formulation Component	Target Organ	Reporter Gene Expression (Total Flux [p/s])	Organ Selectivity	Reference
12:0 EPC	Lungs	~10 ⁹	40% (with off-target delivery to spleen and liver)	[2]
18:0 EPC	Lungs	~10 ⁹	83%	[2]

Note: This data is from an in vivo study and may not directly translate to in vitro transfection performance. Optimization for specific cell types and nucleic acid payloads is crucial.

Experimental Protocols

This section details the key experimental protocols for **12:0 EPC chloride**-mediated transfection, from the preparation of liposomes to the transfection of adherent mammalian cells.

Protocol 1: Preparation of 12:0 EPC Liposomes

This protocol is based on the thin-film hydration method followed by extrusion, a common technique for preparing unilamellar liposomes.

Materials:

- 12:0 EPC (Cl Salt) powder
- Helper lipid (e.g., DOPE or cholesterol, optional but recommended)
- Chloroform
- Sterile, RNase-free water or desired buffer (e.g., PBS)
- Round-bottom flask
- Rotary evaporator
- Nitrogen or argon gas stream

- Water bath sonicator
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Heating block or water bath

Procedure:

- Lipid Film Formation:
 - Dissolve 12:0 EPC powder (and helper lipid, if used, typically at a 1:1 molar ratio with the cationic lipid) in chloroform in a round-bottom flask.
 - Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. A thin lipid film will form on the wall of the flask.
 - To ensure complete removal of the organic solvent, further dry the lipid film under a gentle stream of nitrogen or argon gas for at least 30 minutes.
- Hydration:
 - Hydrate the lipid film by adding a sterile, RNase-free aqueous buffer (e.g., PBS) pre-warmed to a temperature above the phase transition temperature of the lipids.
 - Gently rotate the flask to ensure the entire lipid film is hydrated. This will result in the formation of multilamellar vesicles (MLVs).
- Sonication and Extrusion:
 - To create smaller, more uniform vesicles, sonicate the MLV suspension in a water bath sonicator for 5-10 minutes.
 - For a more defined size distribution, extrude the liposome suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This should be done multiple times (e.g., 11 passes) to ensure uniformity. The extruder and liposome suspension should be maintained at a temperature above the lipid phase transition temperature during extrusion.

- Storage:
 - Store the prepared liposomes at 4°C. For long-term storage, they can be stored under argon.

Protocol 2: 12:0 EPC-Mediated Transfection of Adherent Cells

This protocol provides a general guideline for transfecting adherent mammalian cells in a 6-well plate format. Optimization of parameters such as lipid-to-nucleic acid ratio, cell density, and incubation times is highly recommended for each cell type and nucleic acid.

Materials:

- Prepared 12:0 EPC liposomes
- Nucleic acid (e.g., plasmid DNA, mRNA, siRNA)
- Serum-free cell culture medium (e.g., Opti-MEM)
- Complete cell culture medium
- Adherent mammalian cells
- 6-well tissue culture plates

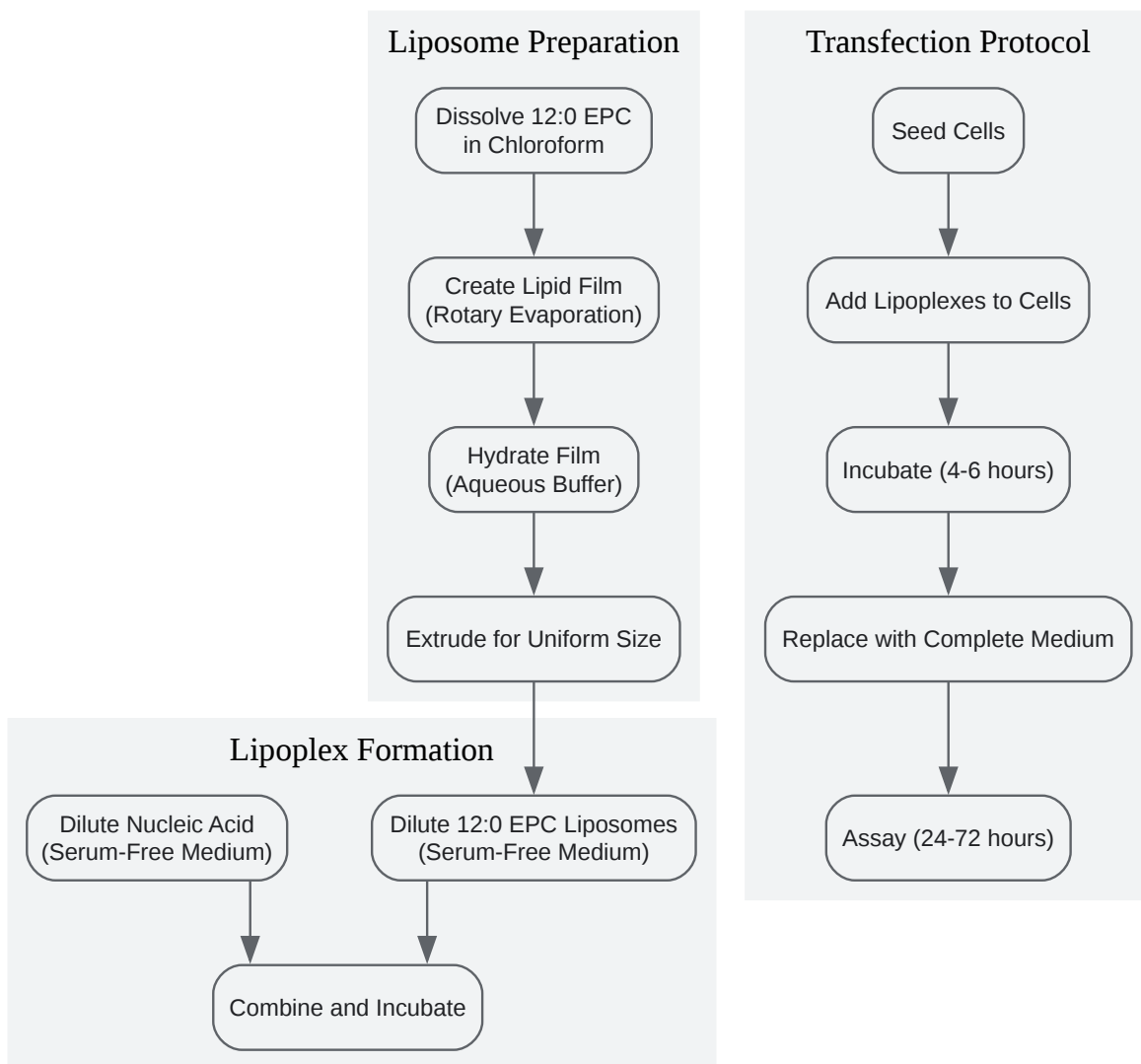
Procedure:

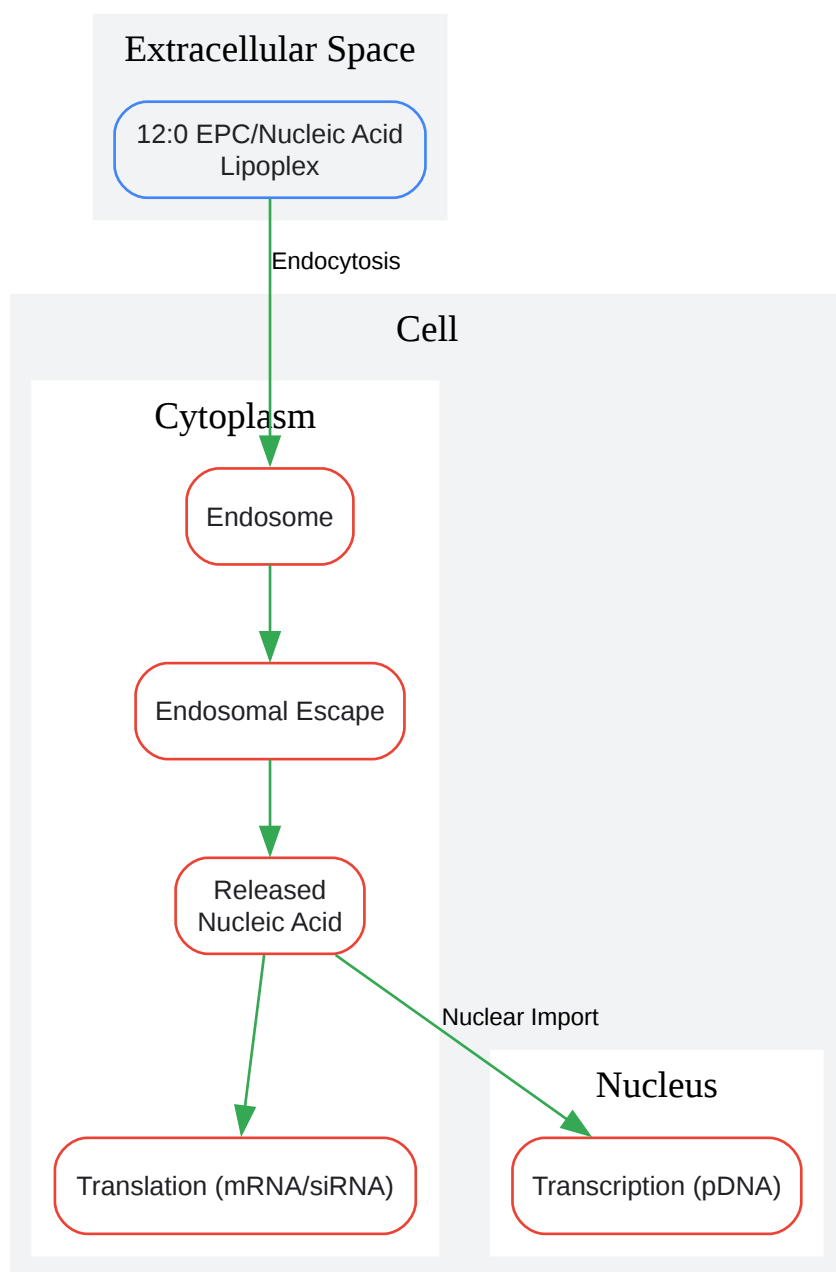
- Cell Seeding:
 - The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Formation of 12:0 EPC-Nucleic Acid Complexes (Lipoplexes):
 - For each well to be transfected, prepare two tubes:

- Tube A: Dilute the desired amount of nucleic acid (e.g., 2.5 µg of plasmid DNA) in serum-free medium to a final volume of 250 µL. Mix gently.
- Tube B: Dilute the desired amount of 12:0 EPC liposomes in serum-free medium to a final volume of 250 µL. The optimal lipid-to-nucleic acid ratio (w/w or molar ratio) needs to be determined empirically, but a starting point of 4:1 to 8:1 (lipid:nucleic acid, w/w) is common. Mix gently.
- Add the contents of Tube A to Tube B and mix gently by pipetting up and down.
- Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
- Transfection:
 - Gently wash the cells with serum-free medium or PBS.
 - Remove the wash solution and add 2 mL of fresh, serum-free medium to each well.
 - Add the 500 µL of the lipoplex solution dropwise to each well.
 - Gently rock the plate to ensure even distribution of the complexes.
 - Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
- Post-Transfection:
 - After the incubation period, remove the transfection medium and replace it with 2 mL of complete (serum-containing) culture medium.
 - Return the cells to the incubator.
- Assay for Gene Expression:
 - Assay for the expression of the transfected gene at an appropriate time point (e.g., 24-72 hours post-transfection), depending on the nucleic acid delivered and the experimental goals.

Visualizations

Experimental Workflow





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